REACTION_SMILES
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[CH3:22][C:23]#[N:24].[Cl:1][CH2:2][CH2:3][NH:4][C:5]([CH2:6][CH3:7])=[O:8].[Na+:16].[Na+:17].[O-:18][C:19](=[O:20])[O-:21].[OH:9][CH:10]1[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]1>>[CH2:2]([CH2:3][NH:4][C:5]([CH2:6][CH3:7])=[O:8])[N:13]1[CH2:12][CH2:11][CH:10]([OH:9])[CH2:15][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)NCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCNCC1
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Name
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Type
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product
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Smiles
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CCC(=O)NCCN1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |